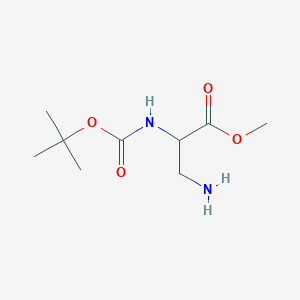

Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Description

Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (CAS: 181228-33-1) is a protected amino acid derivative featuring a methyl ester group, a primary amine at position 3, and a tert-butoxycarbonyl (Boc)-protected secondary amine at position 2. Its molecular formula is C₉H₁₉ClN₂O₄ (as the hydrochloride salt), with a molecular weight of 254.71 g/mol . This compound is primarily utilized in peptide synthesis, where the Boc group serves as a temporary protective moiety for amines, enabling selective reactivity during coupling reactions. The methyl ester enhances solubility in organic solvents while facilitating later hydrolysis to carboxylic acids.

Properties

IUPAC Name |

methyl 3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGRJOCEIWGCTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl (Boc) group. This is followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

In industrial settings, the compound can be produced on a larger scale using similar methods but with optimizations for cost-effectiveness and yield. This may involve continuous flow reactors and the use of more efficient catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Drug Development

Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate serves as a versatile building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting a range of diseases:

- Peptide Synthesis : The compound is utilized in the synthesis of peptides, particularly those that require protected amino acids. The tert-butoxycarbonyl (Boc) group provides stability during synthesis and can be removed under mild conditions to yield free amino acids .

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines, making them candidates for further investigation as anticancer agents .

Enzyme Inhibitors

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be harnessed to develop drugs that modulate enzyme activity in various diseases, including metabolic disorders and cancer .

Ergogenic Supplement

Amino acid derivatives like this compound are recognized for their potential as ergogenic aids. They may enhance athletic performance through various mechanisms:

- Hormonal Influence : These compounds can stimulate the secretion of anabolic hormones, which are crucial for muscle growth and recovery post-exercise .

- Muscle Recovery : They help prevent exercise-induced muscle damage by providing essential amino acids that support muscle repair and growth .

Case Study: Physical Performance Enhancement

A study conducted by Luckose et al. (2024) examined the effects of various amino acid derivatives, including this compound, on physical performance metrics among athletes. The findings suggested significant improvements in strength and endurance when supplemented with this compound compared to a control group .

Case Study: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized several analogs of this compound and evaluated their cytotoxic effects against human cancer cell lines. Results indicated that certain derivatives exhibited potent activity against breast and colon cancer cells, warranting further exploration into their mechanisms of action .

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Peptide Synthesis | Key building block for bioactive compounds |

| Anticancer Agent Development | Exhibits cytotoxicity against cancer cell lines | |

| Nutritional Science | Ergogenic Supplement | Enhances hormonal response and muscle recovery |

| Case Study | Performance Enhancement | Significant improvements in strength/endurance |

| Anticancer Activity | Potent effects against specific cancer types |

Mechanism of Action

The mechanism by which Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate exerts its effects involves the interaction of its functional groups with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing the synthesis of peptides and proteins .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and related Boc-protected amino acid derivatives:

Reactivity and Functional Group Behavior

- Hydrolysis Sensitivity: The methyl ester in the target compound undergoes faster hydrolysis under basic conditions compared to ethyl esters (e.g., Ethyl 3-((Boc)amino)-2,2-dimethylpropanoate) due to reduced steric hindrance . In contrast, the carboxylic acid derivative (3-((Boc)amino)-2-methylpropanoic acid) bypasses ester hydrolysis steps, making it preferable for direct amide bond formation .

- Boc Deprotection: All listed compounds undergo Boc removal via trifluoroacetic acid (TFA) or HCl in dioxane. However, steric shielding in 2,2-dimethylpropanoate derivatives (e.g., Ethyl 3-((Boc)amino)-2,2-dimethylpropanoate) slightly delays deprotection kinetics .

- Cross-Coupling Potential: The iodo-substituted analog (Methyl 2-((Boc)amino)-3-iodopropanoate) participates in palladium-catalyzed cross-couplings, enabling side-chain diversification, a feature absent in the target compound .

Biological Activity

Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, also known as (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

- Chemical Name : (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

- CAS Number : 181228-33-1

- Molecular Formula : C9H19ClN2O4

- Molecular Weight : 254.71 g/mol

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. In studies, compounds with similar structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in targeting protein-protein interactions (PPIs). It is suggested that derivatives of this compound can act as antagonists to the p53-MDM2 interaction, a critical pathway in cancer cell proliferation and survival . The ability to modulate such interactions makes it a candidate for further development in cancer therapeutics.

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of signaling pathways involved in neuronal survival and apoptosis. The compound's ability to influence the MAPK/ERK signaling pathway could be beneficial in neurodegenerative conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available amino acids. The tert-butoxycarbonyl (Boc) group serves as a protective group during synthesis, allowing for selective reactions at the amino functional groups.

Synthesis Overview

- Starting Materials : L-Alanine derivatives.

- Protective Group Introduction : Use of Boc anhydride.

- Formation of Methyl Ester : Reaction with methanol under acidic conditions.

- Purification : Crystallization or chromatography to obtain pure product.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be less than 50 µg/mL for effective derivatives.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 30 | Staphylococcus aureus |

| Derivative B | 45 | Escherichia coli |

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that certain derivatives induced apoptosis and inhibited cell proliferation at concentrations ranging from 10 to 100 µM. The mechanism was linked to the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 20 | Caspase activation |

| MCF7 (Breast) | 35 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.